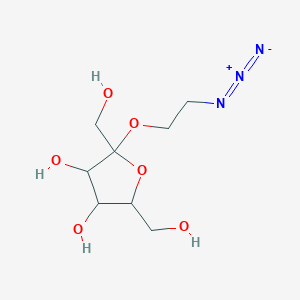

b-D-Fructopyranoside, 4-azidoethyl

Description

β-D-Fructopyranoside, 4-azidoethyl, is a synthetic carbohydrate derivative characterized by a fructose backbone in the pyranose form (β-D configuration) with an azidoethyl substituent at the 4-position. The azide (-N₃) group confers unique reactivity, particularly in click chemistry applications, enabling efficient conjugation with alkyne-functionalized biomolecules or polymers via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound is typically synthesized through regioselective glycosylation followed by azide introduction at the 4-position, often employing protective group strategies (e.g., silylation or acetylation) to ensure site-specific modification .

Propriétés

IUPAC Name |

2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGQHVACBKGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du β-D-Fructopyranoside, 4-azidoéthyle implique généralement la réaction du D-fructose avec le 2-azidoéthanol en présence d'un catalyseur acide. La réaction est effectuée à température ambiante, ce qui conduit à la formation du produit souhaité avec un rendement élevé . Le groupe azido est introduit par des réactions de substitution nucléophile, où le groupe hydroxyle du fructose est remplacé par le groupe azido .

Méthodes de production industrielle: La production industrielle de β-D-Fructopyranoside, 4-azidoéthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de conditions réactionnelles optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet d'accroître la production tout en maintenant la constance et la qualité .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie: Le β-D-Fructopyranoside, 4-azidoéthyle est utilisé comme élément constitutif en synthèse organique, en particulier dans la synthèse de glucides complexes et de glycosides. Son groupe azido permet une modification et une fonctionnalisation faciles, ce qui en fait un intermédiaire polyvalent dans les réactions chimiques.

Biologie: En recherche biologique, le β-D-Fructopyranoside, 4-azidoéthyle est utilisé comme substrat pour l'étude des réactions enzymatiques impliquant les glucides. Il est également utilisé dans le développement de sondes à base de glycanes pour des applications d'imagerie et de diagnostic.

Médecine: Le composé est étudié pour son potentiel dans le développement de médicaments, en particulier dans la conception de médicaments glycosylés et de promédicaments. Sa capacité à subir des réactions de chimie click en fait un outil précieux dans les systèmes de bioconjugaison et d'administration de médicaments.

Industrie: Dans le secteur industriel, le β-D-Fructopyranoside, 4-azidoéthyle est utilisé dans la production de produits chimiques et de matériaux de spécialité. Ses propriétés chimiques uniques le rendent adapté à des applications en chimie des polymères et en science des matériaux.

Mécanisme d'action

Le mécanisme d'action du β-D-Fructopyranoside, 4-azidoéthyle implique sa capacité à participer à diverses réactions chimiques en raison de la présence du groupe azido. Le groupe azido peut subir des réactions de cycloaddition, formant des cycles triazole stables, qui sont importants en bioconjugaison et en développement de médicaments. Le composé peut également agir comme substrat pour les enzymes impliquées dans le métabolisme des glucides, fournissant des informations sur les voies et les mécanismes enzymatiques.

Applications De Recherche Scientifique

Chemistry: b-D-Fructopyranoside, 4-azidoethyl is used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides. Its azido group allows for easy modification and functionalization, making it a versatile intermediate in chemical reactions.

Biology: In biological research, b-D-Fructopyranoside, 4-azidoethyl is used as a substrate for studying enzymatic reactions involving carbohydrates. It is also used in the development of glycan-based probes for imaging and diagnostic applications.

Medicine: The compound is explored for its potential in drug development, particularly in the design of glycosylated drugs and prodrugs. Its ability to undergo click chemistry reactions makes it a valuable tool in bioconjugation and drug delivery systems.

Industry: In the industrial sector, b-D-Fructopyranoside, 4-azidoethyl is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mécanisme D'action

The mechanism of action of b-D-Fructopyranoside, 4-azidoethyl involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and drug development. The compound can also act as a substrate for enzymes involved in carbohydrate metabolism, providing insights into enzymatic pathways and mechanisms.

Comparaison Avec Des Composés Similaires

Fluorinated Galactopyranosides (e.g., Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside)

- Substituent : Fluorine at the 4-position instead of azidoethyl.

- Reactivity : Fluorine acts as a metabolically stable mimic of hydroxyl groups, inhibiting enzymes like glycosidases. In contrast, the azidoethyl group enables bioorthogonal conjugation .

- Applications : Fluorinated sugars are used in metabolic labeling and positron emission tomography (PET) imaging, whereas 4-azidoethyl derivatives are tailored for bioconjugation in drug delivery or glycopolymer synthesis .

Sulfated and Silylated Derivatives (e.g., Compound 22 in )

- Substituents : 3-O-Sulfo and 6-O-TBDPS groups.

- Reactivity : Sulfation enhances solubility and protein-binding affinity, while silylation serves as a temporary protective group. The azidoethyl group, however, introduces a permanent functional handle for downstream reactions .

- Synthetic Complexity : Silylation requires harsh deprotection conditions (e.g., TBAF), whereas azide installation may involve milder steps like Staudinger reactions .

4-Formylphenyl Glucopyranosides (e.g., 4-Formylphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-β-D-Glucopyranoside)

- Substituents : Aromatic formyl groups at the 4-position.

- Reactivity : The formyl group participates in Schiff base formation, whereas azides enable click chemistry. Both are conjugation-friendly but differ in reaction partners (amines vs. alkynes) .

- Stability: Azides are more stable under physiological conditions compared to aldehydes, which may oxidize or react nonspecifically .

Comparative Data Table

| Compound | Core Sugar | 4-Position Substituent | Key Reactivity | Primary Applications |

|---|---|---|---|---|

| β-D-Fructopyranoside, 4-azidoethyl | Fructose | Azidoethyl (-CH₂CH₂N₃) | Click chemistry (CuAAC) | Bioconjugation, glycopolymer synthesis |

| Methyl 4-Deoxy-4-Fluoro-α-D-Galactopyranoside | Galactose | Fluorine (-F) | Enzyme inhibition | Metabolic studies, PET imaging |

| 3-O-Sulfo-6-O-TBDPS-β-D-Galactopyranoside | Galactose | 3-O-Sulfo, 6-O-TBDPS | Protein binding, protection | Glycan array development |

| 4-Formylphenyl Glucopyranoside | Glucose | 4-Formylphenyl | Schiff base formation | Immobilization on amine surfaces |

Reactivity and Stability Insights

- Azide vs. Fluorine derivatives are inert and safer for in vivo use .

- Protective Group Strategies : Silylated derivatives (e.g., TBDPS) necessitate acidic or fluoride-based deprotection, while acetylated intermediates (common in azide synthesis) are removed under basic conditions, aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.